5-Bromo-1-(methanesulfonyl)-1H-indole 5-Bromo-1-(methanesulfonyl)-1H-indole
Brand Name: Vulcanchem
CAS No.: 88131-63-9
VCID: VC15907102
InChI: InChI=1S/C9H8BrNO2S/c1-14(12,13)11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,1H3
SMILES:
Molecular Formula: C9H8BrNO2S
Molecular Weight: 274.14 g/mol

5-Bromo-1-(methanesulfonyl)-1H-indole

CAS No.: 88131-63-9

Cat. No.: VC15907102

Molecular Formula: C9H8BrNO2S

Molecular Weight: 274.14 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-1-(methanesulfonyl)-1H-indole - 88131-63-9

Specification

CAS No. 88131-63-9
Molecular Formula C9H8BrNO2S
Molecular Weight 274.14 g/mol
IUPAC Name 5-bromo-1-methylsulfonylindole
Standard InChI InChI=1S/C9H8BrNO2S/c1-14(12,13)11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,1H3
Standard InChI Key ANGFROUEJUNMMP-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)N1C=CC2=C1C=CC(=C2)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The core structure of 5-bromo-1-(methanesulfonyl)-1H-indole consists of an indole ring system—a bicyclic framework with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The methanesulfonyl group (SO2CH3-\text{SO}_2\text{CH}_3) is attached to the nitrogen atom at the 1-position, while the bromine substituent occupies the 5-position of the benzene ring. This arrangement creates a sterically and electronically unique molecule, as the electron-withdrawing sulfonyl group and bromine atom influence reactivity and intermolecular interactions .

Key Physicochemical Parameters

Table 1 summarizes critical physicochemical properties derived from experimental and computational studies:

PropertyValueSource
Molecular formulaC9H8BrNO2S\text{C}_9\text{H}_8\text{BrNO}_2\text{S}
Molar mass (g/mol)274.13
Density (g/cm³)1.67±0.11.67 \pm 0.1 (predicted)
Boiling point (°C)413.9±37.0413.9 \pm 37.0 (predicted)
Melting point (°C)Not reported
SolubilityLikely polar aprotic solvents

The absence of experimental melting point data underscores the need for further characterization. The compound’s solubility is inferred from analogs such as 5-bromo-1-methyl-1H-indole, which exhibits limited aqueous solubility but dissolves in dimethyl sulfoxide (DMSO) and dichloromethane .

Synthesis and Manufacturing

Bromination of Indole Precursors

A critical step in synthesizing 5-bromo-1-(methanesulfonyl)-1H-indole involves the regioselective bromination of the indole ring. A method described for 5-bromoindole production involves dissolving indole in an alcoholic solvent (e.g., ethanol) and treating it with aqueous sodium hydrogensulfite, followed by bromine addition at 05C0–5^\circ\text{C}. After quenching excess bromine with sodium bisulfite, the mixture is refluxed with sodium hydroxide to yield 5-bromoindole . This intermediate can subsequently undergo sulfonation to introduce the methanesulfonyl group.

Sulfonation Strategies

Reactivity and Functionalization

Nucleophilic Displacement

The methanesulfonyl group is a good leaving group, enabling nucleophilic displacement reactions. For example, treatment with amines or alkoxides could replace the sulfonyl moiety, providing access to 1-substituted indole derivatives. This reactivity is analogous to that observed in 1-(benzenesulfonyl)-5-bromoindole analogs .

Biological Activity and Applications

Antimicrobial Properties

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and protease inhibitors, where the sulfonyl group acts as a hydrogen bond acceptor. Its bromine atom also facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups .

Material Science

Indole derivatives are investigated for optoelectronic applications due to their conjugated π-systems. The electron-deficient nature of 5-bromo-1-(methanesulfonyl)-1H-indole could make it suitable as a building block for organic semiconductors or light-emitting diodes (LEDs).

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